molecular formula C16H19F3N4O2 B2551879 N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 2034514-64-0

N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2551879
CAS No.: 2034514-64-0
M. Wt: 356.349
InChI Key: XSOMJOVHWKERHU-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19F3N4O2 and its molecular weight is 356.349. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Chemical Formula : C15H19F3N4O2
  • Molecular Weight : 348.34 g/mol
  • Functional Groups : Isoxazole, pyrazole, trifluoromethyl group

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC15H19F3N4O2
Molecular Weight348.34 g/mol
Key Functional GroupsIsoxazole, Pyrazole
Trifluoromethyl GroupPresent

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have shown that related compounds can effectively inhibit COX-2 with IC50 values in the low nanomolar range .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating cytokine production and neutrophil migration. For example, certain pyrazole derivatives have demonstrated the ability to inhibit IL-8 induced chemotaxis in neutrophils .

Case Studies and Research Findings

  • In vitro Studies : In vitro experiments have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values for related pyrazole compounds ranging from 10 nM to 50 nM against human chondrosarcoma cells .
  • Structure-Activity Relationship (SAR) : Research on related pyrazole derivatives has revealed important insights into their SAR, indicating that modifications to the isoxazole or pyrazole moieties can enhance biological activity. For example, the introduction of trifluoromethyl groups has been linked to improved potency against COX enzymes .
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profiles of similar compounds indicate that structural modifications can significantly affect absorption and distribution in vivo. Compounds with favorable lipophilicity and metabolic stability are often prioritized for further development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCOX-2 inhibition (IC50 ~10 nM)
Anti-inflammatoryInhibition of IL-8 induced chemotaxis
CytotoxicitySignificant activity against cancer cells
PharmacokineticsEnhanced bioavailability with modifications

Properties

IUPAC Name

N-cyclopentyl-5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-11-13(10-20-25-11)15(24)23(12-4-2-3-5-12)9-8-22-7-6-14(21-22)16(17,18)19/h6-7,10,12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMJOVHWKERHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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